molecular formula C14H17N5O3S B2684885 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034467-15-5

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2684885
CAS No.: 2034467-15-5
M. Wt: 335.38
InChI Key: XRQKWSPXWYATIG-UHFFFAOYSA-N
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Description

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a fascinating compound with a complex structure that combines different functional groups. This compound integrates acetyl, triazine, and thiophene moieties, making it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The preparation of this compound usually begins with the base materials like 2-thiophenecarboxylic acid and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

  • Reaction Steps:

    • Acetylation: The acetylation of 2-thiophenecarboxylic acid to produce 5-acetylthiophene-2-carboxylic acid.

    • Amidation: The 5-acetylthiophene-2-carboxylic acid undergoes amidation with a primary amine to form 5-acetylthiophene-2-carboxamide.

    • Substitution Reaction: The final step involves a substitution reaction where 5-acetylthiophene-2-carboxamide reacts with 4-(dimethylamino)-6-methoxy-1,3,5-triazine to yield the desired compound.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production might involve continuous flow synthesis techniques for large-scale manufacturing, ensuring higher yield and purity.

  • Optimization: Process optimization includes controlling temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, particularly on the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: It can also be reduced, especially the acetyl group to an alcohol.

  • Substitution: Substitution reactions can occur on the triazine ring, where different nucleophiles can replace the dimethylamino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed from these Reactions:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Catalysis: This compound is investigated as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.

Biology:

  • Biological Activity: Its derivatives are explored for potential antimicrobial or antifungal activities.

Medicine:

  • Drug Development: Research into its structure-activity relationship (SAR) for developing new pharmaceuticals.

Industry:

  • Material Science:

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • Molecular Interactions: The thiophene and triazine rings can interact with various biological targets through hydrogen bonding and π-π interactions.

  • Pathways Involved: The compound may interfere with enzyme activity or disrupt cellular processes through its unique molecular structure.

Comparison with Similar Compounds

  • 5-acetylthiophene

  • 2-carboxamide

  • 4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives

That wraps it up! Quite the journey through the world of 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide. Quite the mouthful, but fascinating, right?

Biological Activity

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. The compound integrates various functional groups, including acetyl, triazine, and thiophene moieties, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O3S, with a molecular weight of 335.38 g/mol. The structural complexity is depicted in the following table:

Property Value
Common Name This compound
CAS Number 2034467-15-5
Molecular Formula C14H17N5O3S
Molecular Weight 335.38 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through molecular interactions such as hydrogen bonding and π-π stacking. The presence of the triazine ring system is particularly notable for its role in enzyme inhibition, similar to other compounds in this class that have been shown to affect metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Like many triazine derivatives, it may inhibit cyclooxygenase enzymes involved in inflammatory pathways.
  • Cell Cycle Modulation : Preliminary studies suggest potential effects on cell cycle regulation and apoptosis induction in cancer cells.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with a triazine core have shown cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the anticancer efficacy of related compounds using the MTT assay against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds with similar structures to our target compound significantly inhibited cell proliferation:

Cell Line IC50 (μM)
HepG26.92
MDA-MB-2318.26

These findings suggest that the compound may induce apoptosis via mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic factors.

Antioxidant Activity

The antioxidant potential of compounds featuring thiophene and triazine moieties has been documented. For example, the DPPH radical scavenging method has been used to assess the antioxidant capacity of similar structures. Compounds were found to exhibit activity comparable to well-known antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally related compounds:

Compound Name Biological Activity
4-(Dimethylamino)-6-methoxy-1,3,5-triazineEnzyme inhibition
N-Cyclopropyl-N'-[(4-methoxyphenyl)acetyl]ureaAnticancer activity
2-Methyl-4-dimethylamino-6-methoxy-1,3,5-triazineAntioxidant and antimicrobial properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a triazine-containing amine. For example:

  • Step 1 : Activate the carboxylic acid (e.g., using oxalyl chloride or EDCI) to form an acyl chloride or active ester.
  • Step 2 : React with 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine under anhydrous conditions (e.g., in dichloromethane or DMF).
  • Step 3 : Purify via column chromatography (e.g., eluent: dichloromethane/ethyl acetate 9:1) to isolate the product .
  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm the acetyl group (δ ~2.5 ppm for CH3_3), triazine protons (δ ~3.3 ppm for N(CH3_3)2_2), and methoxy group (δ ~3.8 ppm). IR confirms C=O (1680–1720 cm1^{-1}) and carboxamide (1640–1680 cm1_{-1}) .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm), acetyl group, and triazine substituents. 13C^{13}C NMR should show carbonyl carbons at ~160–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, particularly in scaling up synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency .
  • Catalysts : Use DMAP or HOBt to suppress side reactions during amide bond formation .
  • Temperature Control : Maintain 0–5°C during coupling to minimize decomposition .
  • Scale-Up Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., antitumor vs. antioxidant effects)?

  • Assay Validation : Cross-test in multiple models (e.g., MTT assay for cytotoxicity, DPPH for antioxidant activity) .
  • Structural Confirmation : Re-analyze compound purity via microanalysis (C, H, N) to rule out batch variability .
  • Mechanistic Studies : Use molecular docking to predict binding to targets like kinases (triazine moiety) or redox enzymes (thiophene-acetyl group) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Triazine Modifications : Substitute dimethylamino with morpholino or piperazinyl groups to alter hydrophilicity and binding affinity .
  • Thiophene Substituents : Replace the acetyl group with sulfonamide or hydrazide to enhance metabolic stability .
  • In Silico Screening : Perform QSAR modeling to prioritize derivatives with optimal logP (2–4) and polar surface area (<140 Ų) .

Q. What experimental controls are essential when studying this compound’s mechanism of action?

  • Negative Controls : Use a scrambled triazine-thiophene analog to confirm target specificity .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Solvent Controls : Test DMSO/vehicle at equivalent concentrations to exclude solvent-induced artifacts .

Q. Methodological Considerations

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Deuterated Solvent Consistency : Ensure consistent use of solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to avoid chemical shift variability .
  • Paramagnetic Impurities : Filter samples through alumina to remove trace metals affecting peak splitting .
  • Temperature Calibration : Standardize NMR acquisition temperature (e.g., 25°C) to minimize conformational drift .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • ADMET Prediction : Use SwissADME or ADMETlab to identify likely Phase I/II metabolism sites (e.g., triazine demethylation, thiophene oxidation) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive electrophilic/nucleophilic centers .

Properties

IUPAC Name

5-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-8(20)9-5-6-10(23-9)12(21)15-7-11-16-13(19(2)3)18-14(17-11)22-4/h5-6H,7H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQKWSPXWYATIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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